

# Production of High Specific Activity Platinum-195m: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Platinum-195*

Cat. No.: *B083798*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Platinum-195m** ( $^{195m}\text{Pt}$ ), a metastable isomer of platinum with a half-life of 4.02 days, is a promising radionuclide for applications in nuclear medicine, particularly as a tracer for platinum-based chemotherapy drugs and for Auger electron therapy. Its decay characteristics, which include the emission of a cascade of low-energy Auger electrons, make it highly cytotoxic when localized within or near a cell's DNA. The efficacy of  $^{195m}\text{Pt}$  in these applications is critically dependent on its specific activity, which is the amount of radioactivity per unit mass of platinum. High specific activity is essential to deliver a therapeutic or imaging dose of radiation without administering a pharmacologically significant or toxic mass of the platinum compound.

This document provides detailed application notes and protocols for the primary methods of producing high specific activity  $^{195m}\text{Pt}$ . It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable production method for their specific needs.

## Production Methods Overview

Several methods have been developed for the production of  $^{195m}\text{Pt}$ , each with distinct advantages and disadvantages concerning specific activity, production yield, and required infrastructure (reactors or cyclotrons). The principal production routes are:

- Direct Neutron Irradiation of Enriched Platinum-194:  $^{194}\text{Pt}(n,\gamma)^{195\text{m}}\text{Pt}$
- Indirect Neutron Irradiation of Enriched Iridium-193 (Double Neutron Capture):  $^{193}\text{Ir}(n,\gamma)^{194}\text{Ir}$  followed by  $^{194}\text{Ir}(n,\gamma)^{195\text{m}}\text{Ir}$  which then decays to  $^{195\text{m}}\text{Pt}$
- Cyclotron Production via Alpha Particle Bombardment of Enriched Osmium-192:  $^{192}\text{Os}(\alpha,n)^{195\text{m}}\text{Pt}$
- Photonuclear Production via Bremsstrahlung Photon Bombardment of Gold-197:  $^{197}\text{Au}(\gamma,np)^{195\text{m}}\text{Pt}$

A summary of the quantitative data associated with these methods is presented in the following table for easy comparison.

## Quantitative Data Summary

| Production Route                                    | Target Material                                       | Typical Specific Activity  | Production Yield  | Radiochemical Purity (%) | Notes  |
|---|---|--|---|--------------------------|--|
| $^{194}\text{Pt}(n,\gamma)^{195\text{m}}\text{Pt}$  | Enriched (>95%) $^{194}\text{Pt}$ metal or salt       | $\sim 15.9 \pm 2.5$ MBq/mg (0.43 mCi/mg)[1][2]                           | Moderate  | >95[1][2]                | Lower specific activity due to the presence of stable platinum isotopes.   |
| $^{193}\text{Ir}(n,\gamma)^{195\text{m}}\text{Pt}$  | Highly enriched (>98%) $^{193}\text{Ir}$ metal powder | > 1.11 GBq/mg (>30 mCi/mg)   | Low to Moderate   | High (carrier-free)      | Produces no-carrier-added $^{195\text{m}}\text{Pt}$ , leading to very high specific activity.                      |
| $^{192}\text{Os}(\alpha,n)^{195\text{m}}\text{Pt}$  | Enriched (>99%) $^{192}\text{Os}$                     | Two orders of magnitude higher than $^{194}\text{Pt}(n,\gamma)$ route[3] | Low (Thick target yield: 0.013 MBq/ $\mu\text{A}\cdot\text{h}$ )[3] | High (carrier-free)      | Yields no-carrier-added $^{195\text{m}}\text{Pt}$ with very high specific activity, but production yields are low. |
| $^{197}\text{Au}(\gamma,np)^{195\text{m}}\text{Pt}$ | High-purity $^{197}\text{Au}$                         | Up to 3.7 TBq/mg (100 Ci/mg)   | Low   | High (carrier-free)      | Potentially the highest specific activity, but requires a high-energy electron accelerator.                        |

## Experimental Protocols

### Method 1: Direct Neutron Irradiation of Enriched Platinum-194 ( $^{194}\text{Pt}(n,\gamma)^{195\text{m}}\text{Pt}$ )

This method is the most straightforward but results in a lower specific activity product.

#### 1. Target Preparation:

- Start with enriched  $^{194}\text{Pt}$  metal (>95% enrichment).
- Digest the metal in aqua regia (a mixture of nitric acid and hydrochloric acid).
- Evaporate the solution to dryness and thermally decompose the residue over 3 hours to form  $^{194}\text{PtCl}_2$ [\[1\]](#).
- Encapsulate a precisely weighed amount of the  $^{194}\text{PtCl}_2$  in a high-purity quartz ampoule.

#### 2. Irradiation:

- Place the quartz ampoule in a suitable irradiation container (e.g., an aluminum rabbit).
- Irradiate in a high-flux nuclear reactor for an extended period, for example, up to 200 hours, to maximize the production of  $^{195\text{m}}\text{Pt}$ [\[1\]](#).
- After irradiation, allow for a cooling period of at least 34 hours to permit the decay of short-lived radioimpurities[\[1\]](#).

#### 3. Post-Irradiation Processing (Example: Synthesis of $^{195\text{m}}\text{Pt}$ -cisplatin):

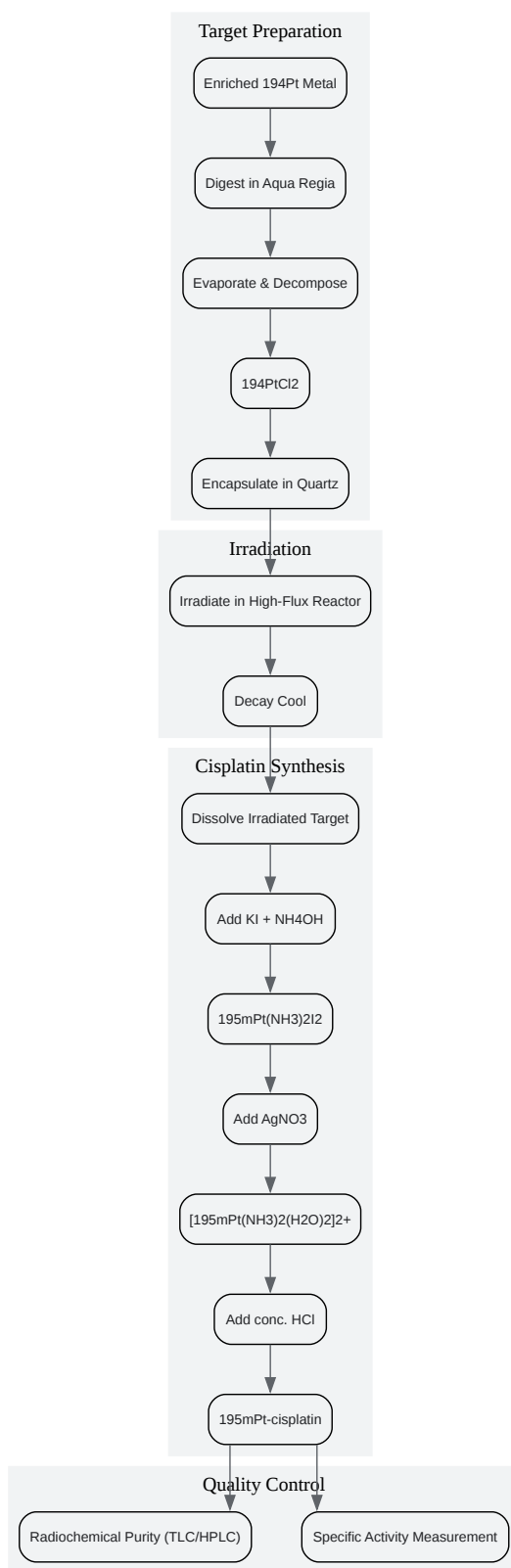
- Dissolve the irradiated  $^{194}\text{PtCl}_2$  target in a suitable solvent.
- A common procedure for synthesizing cisplatin involves the conversion to a di-iodo intermediate followed by displacement with ammonia and finally chloride ions[\[1\]](#)[\[2\]](#).
  - React the dissolved  $^{195\text{m}}\text{PtCl}_2$  with potassium iodide (KI) and ammonium hydroxide ( $\text{NH}_4\text{OH}$ ) to form  $^{195\text{m}}\text{Pt}(\text{NH}_3)_2\text{I}_2$ [\[1\]](#).

- Convert the di-iodo species to the diaqua complex  $[^{195}\text{mPt}(\text{NH}_3)_2(\text{H}_2\text{O})_2]^{2+}$  by reacting with silver nitrate ( $\text{AgNO}_3$ )[1].
- Complete the conversion to  $^{195}\text{mPt}$ -cisplatin by adding concentrated hydrochloric acid ( $\text{HCl}$ )[1].
- The final product yield for this synthesis is reported to be approximately  $51.7\% \pm 5.2\%$ [1].

#### 4. Quality Control:

- Determine the radiochemical purity using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[2][4]. For cisplatin, a typical radiochemical purity of  $>95\%$  is achievable[1][2].
- Measure the final activity and calculate the specific activity.

Diagram: Workflow for  $^{194}\text{Pt}(n,\gamma)^{195}\text{mPt}$  Production and Cisplatin Synthesis



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Caption: Workflow for  $^{195m}\text{Pt}$  production and cisplatin synthesis.

## Method 2: Indirect Neutron Irradiation of Enriched Iridium-193

This method produces "no-carrier-added"  $^{195m}\text{Pt}$ , resulting in a very high specific activity product. The key challenge is the efficient separation of the microscopic quantities of  $^{195m}\text{Pt}$  from the macroscopic iridium target.

### 1. Target Preparation:

- Use highly enriched (>98%)  $^{193}\text{Ir}$  metal powder.
- Load the desired amount of the enriched iridium powder into a suitable irradiation vessel, such as a quartz ampoule.
- Hermetically seal the vessel under an inert atmosphere (e.g., Helium).

### 2. Irradiation:

- Place the sealed ampoule in a high-flux reactor.
- Irradiate for an optimized period, typically 7 to 10 days, to maximize the double neutron capture process.

### 3. Post-Irradiation Processing:

- Dissolution of the Iridium Target:
  - Transfer the irradiated iridium powder to a pressure bomb with an inert liner.
  - Add aqua regia (a 3:1 mixture of concentrated  $\text{HCl}$  and  $\text{HNO}_3$ ).
  - Heat the sealed bomb for at least one hour at a temperature of at least  $210^\circ\text{C}$  (e.g.,  $220^\circ\text{C}$ ) in a convection, induction, or microwave oven to ensure complete dissolution. Iridium is a very inert metal, and these harsh conditions are necessary for its dissolution.
- Chemical Separation (Cation Exchange Chromatography):

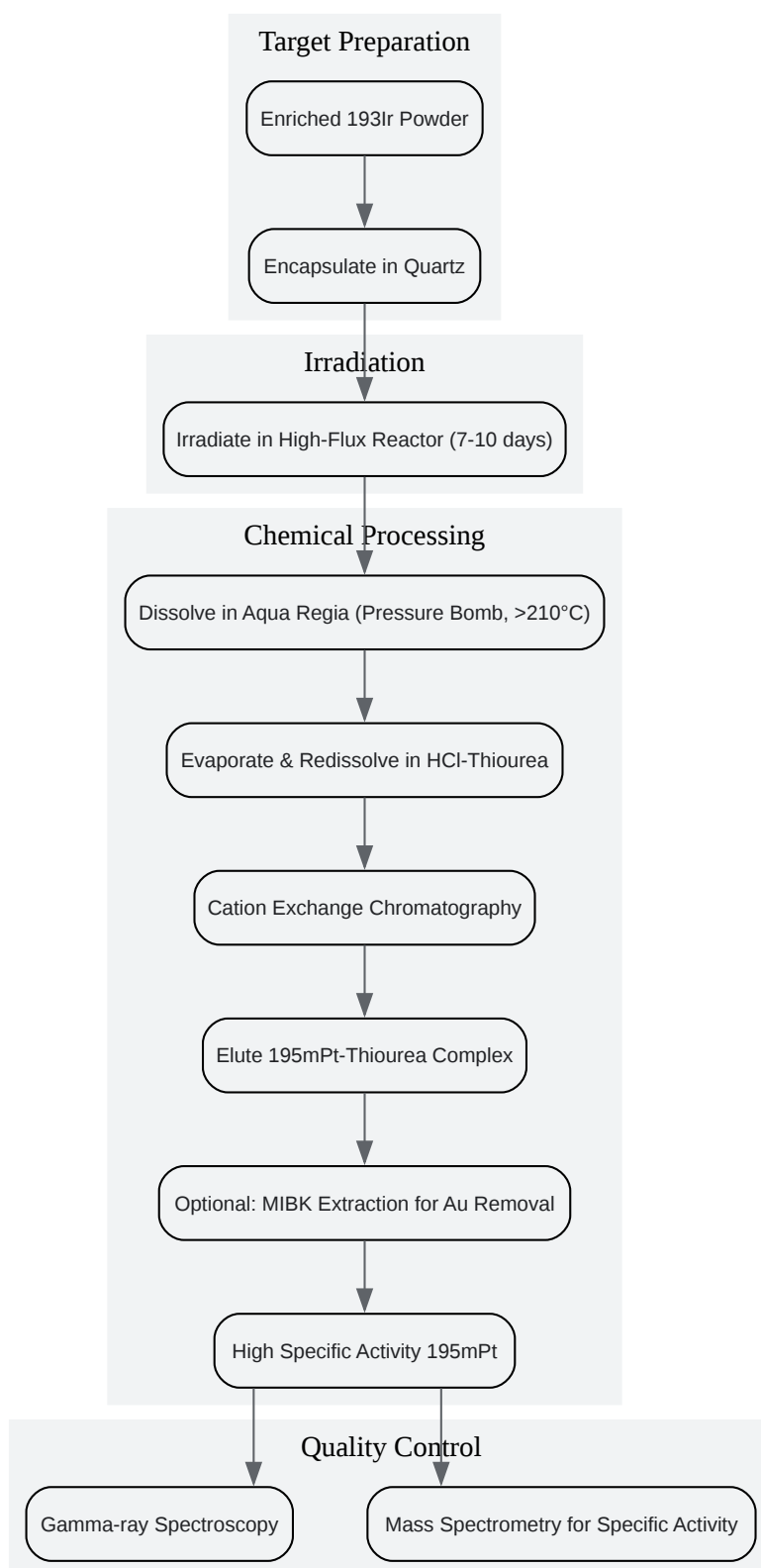
- After dissolution, evaporate the dark brown solution containing iridium and platinum to near dryness.
- Redissolve the residue in a solution of 1M HCl and 0.1M thiourea.
- Prepare a cation exchange column (e.g., AG 50W-X4, 200-400 mesh) and pre-equilibrate it with the HCl-thiourea solution.
- Load the target solution onto the column. The platinum forms a stable, neutral or anionic complex with thiourea, while iridium is retained on the cation exchange resin.
- Elute the platinum-thiourea complex from the column with the HCl-thiourea solution.
- Collect the platinum-containing fractions.
- Further Purification (Optional):
  - To remove any co-eluted impurities such as  $^{199}\text{Au}$ , the platinum fraction can be further purified. One method involves evaporating the solution to dryness, redissolving in 3M HCl, and performing a solvent extraction with methyl isobutyl ketone (MIBK). Gold will be extracted into the organic phase, while platinum remains in the aqueous phase.

#### 4. Quality Control:

- Monitor the separation process using gamma-ray spectroscopy to track  $^{195\text{m}}\text{Pt}$ ,  $^{192}\text{Ir}$  (a major byproduct), and other potential radionuclidic impurities.
- Determine the radiochemical purity of the final  $^{195\text{m}}\text{Pt}$  product.
- Mass spectrometry can be used to determine the mass of the platinum, allowing for an accurate calculation of the specific activity.

Diagram: Workflow for  $^{193}\text{Ir}(n,\gamma)\dots$  Production and Separation





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Caption: Workflow for indirect  $^{195m}\text{Pt}$  production and separation.

## Method 3: Cyclotron Production via $^{192}\text{Os}(\alpha, n)^{195}\text{mPt}$

This method also yields no-carrier-added  $^{195}\text{mPt}$  with very high specific activity, but the production yields are typically low.

### 1. Target Preparation:

- Start with highly enriched (>99%)  $^{192}\text{Os}$  powder.
- Prepare a thin, uniform target by electrodepositing the osmium onto a suitable backing material, such as a nickel foil[3]. This is a critical step to ensure efficient heat dissipation during irradiation.

### 2. Irradiation:

- Irradiate the osmium target with an alpha particle beam from a cyclotron.
- The optimal energy range for the  $^{192}\text{Os}(\alpha, n)^{195}\text{mPt}$  reaction is between 18 and 24 MeV[3].

### 3. Post-Irradiation Processing:

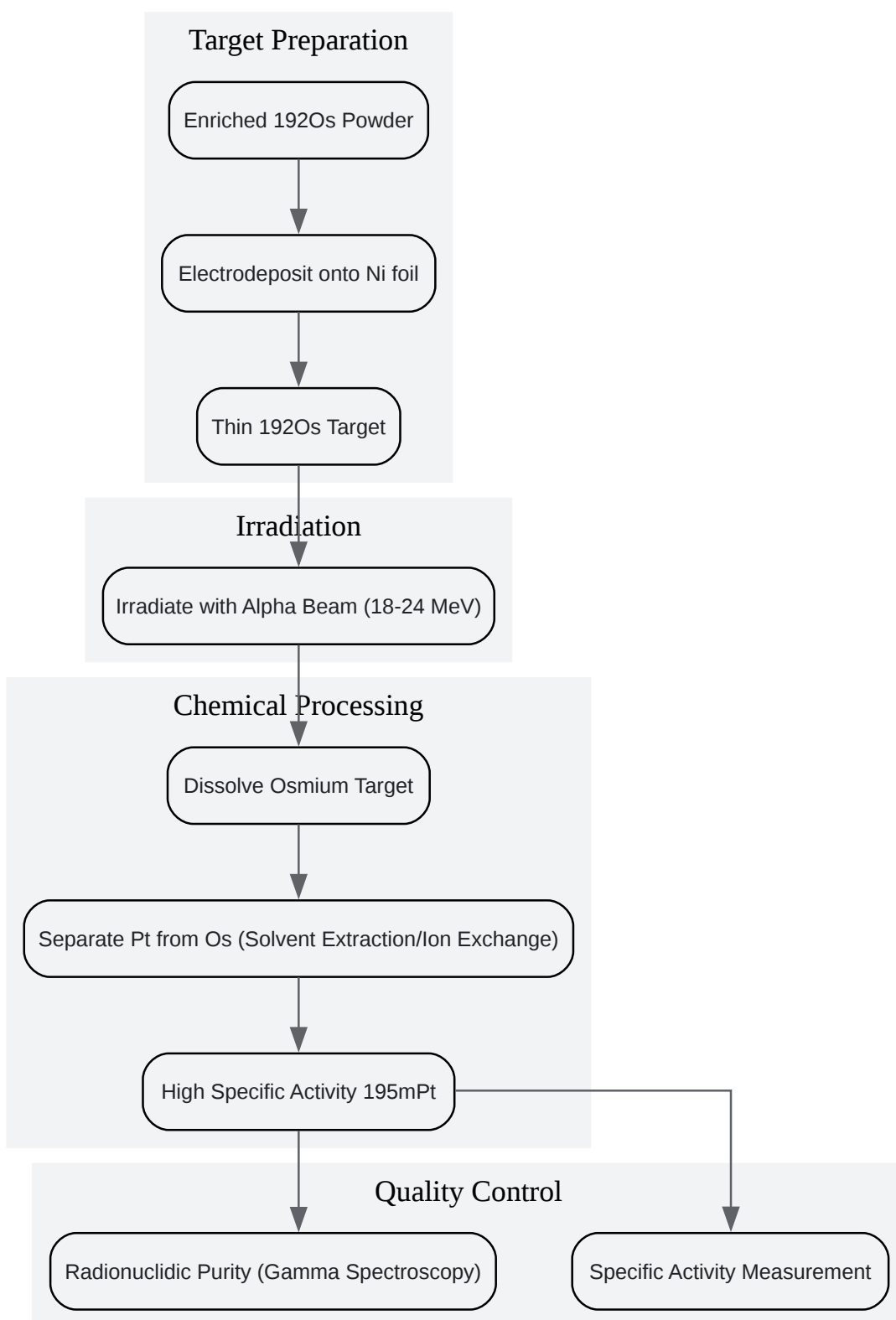
- Dissolution of the Osmium Target:
  - After irradiation, the osmium target needs to be dissolved. A common method is to oxidize the osmium metal to the volatile osmium tetroxide ( $\text{OsO}_4$ ) using a strong oxidizing agent like aqua regia or nitric acid, followed by heating. The volatile  $\text{OsO}_4$  can be trapped in a solution of sodium hydroxide.
- Separation of Platinum from Osmium:
  - Once in solution, the platinum can be separated from the osmium using techniques such as solvent extraction or ion exchange chromatography. A detailed protocol would involve:
    - Adjusting the pH of the solution.
    - Using a selective chelating agent or resin that binds platinum but not osmium (or vice versa).

- Eluting the desired radionuclide.

#### 4. Quality Control:

- Analyze the final product for radionuclidic purity using gamma-ray spectroscopy.
- Determine the chemical purity and specific activity.

Diagram: Workflow for  $^{192}\text{Os}(\alpha,n)^{195\text{m}}\text{Pt}$  Production



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Caption: Workflow for cyclotron production of  $^{195m}\text{Pt}$ .

## Method 4: Photonuclear Production via $^{197}\text{Au}(\gamma, n)^{195\text{m}}\text{Pt}$

This method has the potential to produce  $^{195\text{m}}\text{Pt}$  with exceptionally high specific activity. It requires a high-energy electron accelerator to generate bremsstrahlung photons.

### 1. Target Preparation:

- Use a high-purity gold ( $^{197}\text{Au}$ ) target, typically in the form of a foil or disc.

### 2. Irradiation:

- Irradiate the gold target with high-energy bremsstrahlung photons generated from an electron beam of a linear accelerator.

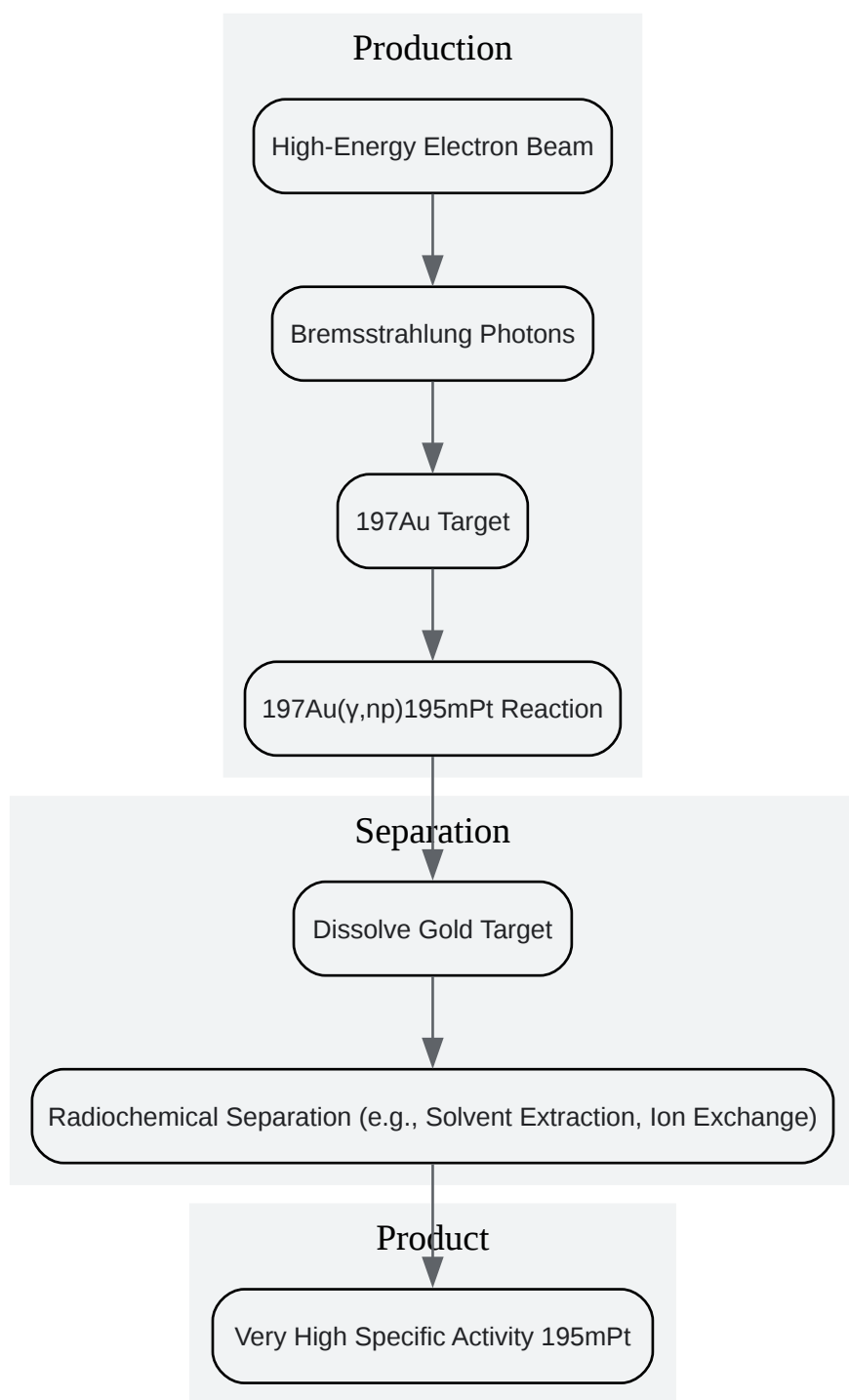
### 3. Post-Irradiation Processing:

- Dissolution of the Gold Target:
  - Dissolve the irradiated gold target in aqua regia.
- Separation of Platinum from Gold:
  - The separation of no-carrier-added platinum from the bulk gold target is the most critical step. This can be achieved using techniques like:
    - Solvent Extraction: Utilizing a solvent system that selectively extracts either gold or platinum.
    - Ion Exchange Chromatography: Using a resin that has a high affinity for gold, allowing the platinum to pass through, or vice versa.
    - Electrolytic Separation: A method has been described for the electrolytic deposition of gold onto a niobium cathode from a 1M HCl solution, which could potentially be adapted for this separation[5].

### 4. Quality Control:

- Assess the radionuclidic purity of the final product using high-resolution gamma-ray spectroscopy.
- Determine the specific activity of the  $^{195\text{m}}\text{Pt}$ .

Diagram: Logical Relationship for Photonuclear Production



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Caption: Logical flow of photonuclear  $^{195m}\text{Pt}$  production.

## Conclusion

The choice of production method for high specific activity  $^{195m}\text{Pt}$  depends on the desired specific activity, required production quantity, and available infrastructure. For applications demanding the highest specific activity, the indirect neutron irradiation of  $^{193}\text{Ir}$ , cyclotron production from  $^{192}\text{Os}$ , and photonuclear production from  $^{197}\text{Au}$  are the preferred routes. While these methods are more complex than the direct irradiation of  $^{194}\text{Pt}$ , they yield a product that is far superior for sensitive in-vivo applications and targeted radionuclide therapy. The detailed protocols and comparative data provided in this document should serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical development.

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- To cite this document: BenchChem. [Production of High Specific Activity Platinum- $^{195m}$ : Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083798#methods-for-producing-high-specific-activity-platinum-195m]

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